molecular formula C11H16ClNO2 B1429942 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride CAS No. 1384596-33-1

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride

Cat. No. B1429942
M. Wt: 229.7 g/mol
InChI Key: MMRGTJNRGMWDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride” is a chemical compound that has been used in various research studies . It is related to other compounds such as “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde” and “3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol” which have been used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound is related to other compounds such as “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde” and "3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol" . The structure can be analyzed using techniques such as 1H NMR, 13C NMR, and EI-MS spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, purity, and storage temperature .

Scientific Research Applications

Environmental Impact and Fate of Similar Compounds

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, structurally related to benzodioxin derivatives through their use in pharmaceuticals and cosmetics, have been extensively studied for their environmental fate. They are considered emerging contaminants due to their ubiquity in surface water and sediments, raising concerns about their potential endocrine-disrupting effects. Research has highlighted the need for further understanding their toxicity and persistence in aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicology of Related Compounds

Toxicities and Ecological Risks of Benzophenone-3

Benzophenone-3, used in sunscreens, shares structural features with benzodioxins. It has raised concerns due to its persistence and potential for bioaccumulation, alongside its endocrine-disrupting capabilities. The widespread environmental presence and detection in human samples underline the importance of evaluating the long-term ecological and health impacts of such compounds (Kim & Choi, 2014).

Biomedical Applications of Related Compounds

Chitosan and Its Antimicrobial Potential

While not directly related to the compound , chitosan's biomedical applications, including wound healing and drug delivery systems, highlight the potential for derivatives of benzodioxin-like compounds in medicine. Chitosan’s unique chemical structure and bioactivity demonstrate how structural modifications can enhance biological applications, potentially relevant for benzodioxin derivatives (Raafat & Sahl, 2009).

Innovative Chemical Applications

Bio-inspired Adhesive Catechol-Conjugated Chitosan

The conjugation of catechol to chitosan, inspired by mussel adhesive proteins, illustrates the innovative use of chemical modifications to improve material properties. Such bio-inspired approaches could be applicable to benzodioxin derivatives, enhancing their utility in biomedical and environmental applications (Ryu, Hong, & Lee, 2015).

Safety And Hazards

This compound is associated with certain hazards, including skin irritation, eye irritation, and skin sensitization . Precautionary measures include avoiding inhalation, contact with skin and eyes, and prolonged exposure .

Future Directions

The future directions for research on this compound could involve further exploration of its antibacterial properties, as well as its potential applications in the pharmaceutical industry . Further studies could also investigate its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10;/h3-4,8H,1-2,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRGTJNRGMWDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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